molecular formula C18H15ClN2OS2 B12743168 13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one CAS No. 135279-23-1

13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one

Cat. No.: B12743168
CAS No.: 135279-23-1
M. Wt: 374.9 g/mol
InChI Key: XBOHQKXCRHALKS-UHFFFAOYSA-N
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Description

13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[84002,6]tetradeca-1(14),2(6),3,10-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and ethyl groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cloxazolam: A benzodiazepine derivative with similar structural features.

    N-(3-fluorophenyl)-5,14-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-3-carboxamide: Another tricyclic compound with different substituents.

Uniqueness

13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

135279-23-1

Molecular Formula

C18H15ClN2OS2

Molecular Weight

374.9 g/mol

IUPAC Name

13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one

InChI

InChI=1S/C18H15ClN2OS2/c1-2-14-10-15-17-11(7-8-23-18(15)24-14)9-16(22)21(20-17)13-5-3-12(19)4-6-13/h3-6,9-10H,2,7-8H2,1H3

InChI Key

XBOHQKXCRHALKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)SCCC3=CC(=O)N(N=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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